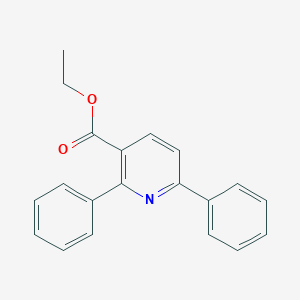

2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester

Descripción general

Descripción

2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acid derivatives. This compound is characterized by the presence of two phenyl groups attached to the pyridine ring at positions 2 and 6, and an ethyl ester group at position 3. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester typically involves the reaction of 2, 6-diphenylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures that the reaction proceeds to completion, yielding the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. These methods allow for the efficient production of the compound in large quantities, with precise control over reaction conditions such as temperature, pressure, and catalyst concentration.

Análisis De Reacciones Químicas

Types of Reactions

2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The phenyl groups and the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester is utilized in various scientific research fields, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2, 6-Diphenylpyridine-3-carboxylic acid: Similar structure but lacks the ethyl ester group.

2, 6-Diphenyl-4-pyridinecarboxylic acid ethyl ester: Similar structure with a different position of the carboxylic acid group.

2, 6-Diphenyl-3-pyridinecarboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester group.

Uniqueness

2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl ester group at position 3 of the pyridine ring differentiates it from other similar compounds and influences its reactivity and interactions.

Actividad Biológica

2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester (commonly referred to as ethyl 2,6-diphenylpyridine-3-carboxylate) is an organic compound belonging to the class of pyridinecarboxylic acid derivatives. Its unique structure, characterized by two phenyl groups and an ethyl ester group, has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

| Property | Description |

|---|---|

| IUPAC Name | Ethyl 2,6-diphenylpyridine-3-carboxylate |

| Molecular Formula | C20H17NO2 |

| Molecular Weight | 305.36 g/mol |

| CAS Number | 162509-19-5 |

| InChI Key | IQGOYZNBGAGZKC-UHFFFAOYSA-N |

The compound's structure allows it to engage in various chemical reactions, which can lead to significant biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact mechanisms remain under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to receptors that mediate cellular responses, altering signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have reported that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The structural features of the compound may enhance its ability to penetrate cell membranes and interact with intracellular targets.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Cancer Cell Line Research : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at nanomolar concentrations.

- Inflammation Model : Using a murine model of acute inflammation, administration of the compound significantly reduced paw swelling and inflammatory markers compared to control groups.

Propiedades

IUPAC Name |

ethyl 2,6-diphenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-2-23-20(22)17-13-14-18(15-9-5-3-6-10-15)21-19(17)16-11-7-4-8-12-16/h3-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGOYZNBGAGZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.